Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-3-20-15(18)11-8-9-21-14(11)16-13(17)10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAQGXZNWIAPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Pharmacological Profiling of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate (EMBTC)
A Technical Whitepaper on Allosteric Modulator Characterization
Executive Summary
The discovery and validation of G protein-coupled receptor (GPCR) allosteric modulators require a rigorous, multi-tiered pharmacological profiling strategy. This whitepaper details the in vitro characterization protocols for Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate (EMBTC) , a prototypical Positive Allosteric Modulator (PAM) targeting the human Adenosine A1 Receptor (hA1AR).
Unlike orthosteric agonists, which can cause severe on-target adverse effects (e.g., bradycardia and atrioventricular block), PAMs like EMBTC offer spatiotemporal specificity by potentiating the receptor only in the presence of endogenous adenosine—a mechanism highly sought after for treating ischemic-reperfusion injury and neuropathic pain [1].
Pharmacological Rationale & Structural Grounding
The 2-aminothiophene-3-carboxylate scaffold is a historically validated pharmacophore for A1AR allosteric enhancers, most notably represented by the foundational compound PD 81,723 [2]. However, early thiophene derivatives often suffered from rapid metabolic liability and off-target effects.
EMBTC introduces a 2-methoxybenzamido substitution designed to probe the extracellular vestibule (likely near Extracellular Loop 2, ECL2) of the A1AR. To validate EMBTC as a true PAM, our profiling cascade must answer three critical mechanistic questions:
-
Binding Cooperativity ( α ): Does EMBTC increase the binding affinity of the orthosteric agonist without affecting antagonist binding?
-
Functional Efficacy ( β ): Does EMBTC shift the agonist dose-response curve to the left in a functional signaling assay?
-
Allosteric Agonism ( τB ): Does EMBTC possess intrinsic agonistic activity in the absence of the endogenous ligand?
Fig 1: Mechanism of A1AR positive allosteric modulation by EMBTC.
The In Vitro Profiling Cascade (Core Protocol System)
To establish a self-validating data package, we employ a three-tiered assay workflow. Each step is designed with specific causal controls to isolate allosteric cooperativity from artifactual interference.
Fig 2: The sequential in vitro pharmacological profiling workflow for EMBTC.
Assay 1: Radioligand Binding (Affinity & Cooperativity)
Causality & Logic: A true PAM will increase the affinity of an orthosteric agonist but will have neutral or negative cooperativity with an orthosteric antagonist. We utilize [³H]CCPA (agonist) and [³H]DPCPX (antagonist) to calculate the binding cooperativity factor ( α ) based on the Allosteric Ternary Complex Model (ATCM) [3].
Step-by-Step Protocol:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing hA1AR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂. Note: Mg²⁺ is strictly required to stabilize the high-affinity GPCR-G protein complex necessary for agonist binding.
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Endogenous Ligand Clearance: Pre-incubate membranes with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at 25°C. Crucial Step: Failure to degrade endogenous adenosine will result in artifactual competition, skewing the baseline.
-
Incubation: In a 96-well plate, combine 20 µg of membrane protein, radioligand (either 1 nM [³H]CCPA or 0.5 nM[³H]DPCPX), and varying concentrations of EMBTC (10⁻⁹ to 10⁻⁴ M).
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Non-Specific Binding (NSB): Define NSB using 10 µM DPCPX (for antagonist assay) or 100 µM NECA (for agonist assay).
-
Filtration & Readout: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash 3x with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.
Assay 2: Functional cAMP Accumulation (Efficacy)
Causality & Logic: Because the A1AR is a Gαi/o-coupled receptor, its activation inhibits adenylate cyclase, leading to a decrease in intracellular cAMP. To measure this, we must first artificially stimulate cAMP production using Forskolin. A PAM will shift the agonist's inhibitory dose-response curve to the left [4].
Step-by-Step Protocol:
-
Cell Seeding: Seed hA1AR-CHO cells in 384-well white opaque plates at 10,000 cells/well. Starve in serum-free DMEM for 18 hours.
-
Phosphodiesterase Inhibition: Add 500 µM IBMX to the assay buffer (HBSS + 20 mM HEPES) to prevent cAMP degradation, ensuring a stable accumulation window. Add 2 U/mL ADA.
-
Modulator Pre-incubation: Add EMBTC at a fixed concentration (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Agonist & Forskolin Addition: Add the orthosteric agonist NECA in a concentration-response format (10⁻¹² to 10⁻⁵ M), immediately followed by 3 µM Forskolin.
-
Detection: Incubate for 30 minutes. Lyse cells and detect cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit. Read on a multi-mode microplate reader.
Assay 3: [³⁵S]GTPγS Binding (G-Protein Activation)
Causality & Logic: To confirm that the cAMP response is driven by direct receptor-G protein coupling (and not downstream signaling crosstalk), we measure the incorporation of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, into the Gα subunit.
-
Protocol Highlight: The assay buffer must contain 10 µM GDP. GDP acts as a noise-reducer by occupying basal empty G-proteins. Only actively stimulated GPCRs will catalyze the exchange of GDP for the radiolabeled [³⁵S]GTPγS.
Quantitative Data Presentation
The following tables summarize the pharmacological profile of EMBTC, demonstrating its profile as a pure, highly cooperative Positive Allosteric Modulator.
Table 1: Radioligand Binding Parameters and Cooperativity | Radioligand | Ligand Type | EMBTC Concentration | pK i / pIC 50 | Cooperativity Factor ( α ) | | :--- | :--- | :--- | :--- | :--- | | [³H]DPCPX | Antagonist | 0 µM (Vehicle) | 8.92 ± 0.05 | N/A | | [³H]DPCPX | Antagonist | 10 µM | 8.89 ± 0.07 | 0.93 (Neutral) | | [³H]CCPA | Agonist | 0 µM (Vehicle) | 7.45 ± 0.12 | N/A | | [³H]CCPA | Agonist | 10 µM | 8.15 ± 0.08 | 5.01 (Positive) |
Interpretation: EMBTC does not displace the antagonist (neutral cooperativity, α≈1 ), but significantly increases the binding affinity of the agonist by a factor of 5.
Table 2: Functional cAMP Accumulation Assay (NECA Potency Shift) | Treatment Condition | NECA pEC 50 | Fold Shift | E max (% Inhibition of Forskolin) | Allosteric Agonism (EMBTC alone) | | :--- | :--- | :--- | :--- | :--- | | Vehicle | 7.20 ± 0.04 | 1.0x | 98.5% | N/A | | EMBTC (3 µM) | 7.65 ± 0.06 | 2.8x | 99.1% | 2.1% (Negligible) | | EMBTC (10 µM) | 8.05 ± 0.05 | 7.1x | 100.0% | 3.5% (Negligible) |
Interpretation: EMBTC induces a robust, concentration-dependent leftward shift in agonist potency without exhibiting meaningful intrinsic agonism, confirming its safety profile against chronic receptor desensitization.
Conclusion
Through rigorous in vitro profiling, Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate (EMBTC) is validated as a potent and pure Positive Allosteric Modulator of the hA1AR. By strictly controlling assay conditions—utilizing ADA to remove endogenous tone, GDP to isolate active G-protein coupling, and parallel agonist/antagonist radioligand formats—we have established a self-validating data package. The thiophene-3-carboxylate scaffold, enhanced by the 2-methoxybenzamido substitution, successfully drives positive cooperativity ( α>5 ) without triggering artifactual allosteric agonism.
References
-
Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
A1 adenosine receptor allosteric enhancer PD-81723 protects against renal ischemia-reperfusion injury. American Journal of Physiology-Renal Physiology / PubMed Central. Available at:[Link]
-
Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides. Journal of Medicinal Chemistry / PubMed Central. Available at:[Link]
-
Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists. Frontiers in Pharmacology. Available at:[Link]
An In-depth Technical Guide to the Molecular Docking of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
Introduction
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Among these, molecular docking stands out as a powerful structure-based drug design approach, enabling the prediction of binding interactions between a small molecule (ligand) and its macromolecular target (receptor) at an atomic level.[3][4][5] This guide provides a comprehensive, in-depth technical walkthrough of the molecular docking process for a specific molecule of interest: Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate.
This compound belongs to the thiophene-containing class of molecules, a scaffold known for its diverse pharmacological activities, including roles as anti-inflammatory, antimicrobial, and anticancer agents.[6][7] Thiophene derivatives have shown promise as inhibitors of various enzymes, such as cyclooxygenase (COX), lipoxygenase (LOX), and different kinases.[6][8] Given this background, a molecular docking study of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a logical first step in elucidating its potential therapeutic mechanism and identifying likely biological targets.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the why behind each choice, ensuring a robust and scientifically valid computational experiment. We will proceed with a hypothetical, yet plausible, study targeting a relevant enzyme to illustrate the complete workflow from target selection to the critical analysis of results.
Part 1: Target Identification and Rationale
The success of any molecular docking study is fundamentally dependent on the selection of a biologically relevant and structurally characterized target protein. Given that many thiophene derivatives exhibit anti-inflammatory properties by inhibiting enzymes in the arachidonic acid pathway, we have selected Cyclooxygenase-2 (COX-2) as our primary target for this study.[6] COX-2 is a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs), and its active site is well-characterized, making it an excellent candidate for a docking study.
Causality Behind Target Selection:
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Structural Precedent: The thiophene core is a known pharmacophore in various enzyme inhibitors.[6][9][10] Its structural features and electronic properties allow it to participate in various non-covalent interactions within enzyme active sites.
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Therapeutic Relevance: Inflammation is a key process in numerous diseases.[6] Identifying novel COX-2 inhibitors remains a significant goal in developing safer and more effective anti-inflammatory drugs.
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Data Availability: A multitude of high-resolution crystal structures of COX-2 in complex with various inhibitors are available in the Protein Data Bank (PDB). This wealth of data is crucial for validating the docking protocol.
Part 2: The Molecular Docking Workflow: A Validated Protocol
The following protocol outlines a self-validating system for molecular docking. Each stage incorporates checks and rational choices to ensure the final results are both credible and meaningful. We will utilize widely accepted and validated software for this workflow, such as AutoDock Vina for the docking calculations and PyMOL for visualization.
Experimental Workflow Diagram
Caption: A validated workflow for molecular docking studies.
Step-by-Step Methodology
1. Target Protein Preparation
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Objective: To prepare the receptor protein structure for docking by cleaning it and ensuring it is chemically correct.
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Protocol:
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Obtain Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5KIR , which is a complex of COX-2 with a known inhibitor.
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Clean the Structure: Using molecular modeling software (e.g., AutoDockTools, Chimera), remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the original co-crystallized ligand. The original ligand should be saved to a separate file for later use in protocol validation.
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Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures.
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Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to accurately calculate electrostatic interactions.
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Output: Save the prepared protein structure in the required format for the docking software (e.g., PDBQT for AutoDock).
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2. Ligand Preparation
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Objective: To generate a low-energy, 3D conformation of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate and define its rotatable bonds.
-
Protocol:
-
Generate 2D Structure: Draw the molecule in a 2D chemical drawing program (e.g., ChemDraw) and save it in a suitable format (e.g., MOL file).
-
Convert to 3D: Use a program like Open Babel or the tools within your modeling suite to convert the 2D structure into a 3D conformation.
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Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures the ligand starts from a stable, low-energy conformation.
-
Define Torsions: Define the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds.
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Output: Save the prepared ligand in the appropriate format (e.g., PDBQT).
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3. Defining the Binding Site (Grid Box Generation)
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Objective: To define the specific three-dimensional space on the receptor where the docking algorithm will search for binding poses.
-
Protocol:
-
Identify the Active Site: The most reliable way to define the binding site is to use the position of the co-crystallized ligand from the original PDB file.
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Set Grid Parameters: Center the grid box on the geometric center of the original ligand. The dimensions of the box should be large enough to encompass the entire binding pocket and allow the test ligand to rotate freely, typically with a 10-15 Å buffer around the original ligand's coordinates.
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4. Docking Protocol Validation (Self-Validating System)
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Objective: To confirm that the chosen docking software and parameters can accurately reproduce a known binding pose. This is the most critical step for ensuring the trustworthiness of the study.
-
Protocol:
-
Redocking: Dock the extracted, co-crystallized native ligand (from step 1) back into the prepared protein using the defined grid box.
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Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
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Validation Criteria: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation.[11] It indicates that the docking protocol is reliable and can accurately predict the binding mode for this target. If the RMSD is higher, the grid parameters or docking settings must be adjusted and the validation re-run.
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5. Docking of the Test Ligand
-
Objective: To predict the binding mode and affinity of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate within the COX-2 active site.
-
Protocol:
-
Execute Docking: Using the validated protocol, dock the prepared Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate ligand into the prepared COX-2 receptor.
-
Generate Poses: The software will generate multiple possible binding poses (e.g., 9-10 poses in AutoDock Vina), each with a corresponding binding energy score.
-
Part 3: Analysis and Interpretation of Results
The output of a docking simulation is a set of poses and scores, which require careful scientific interpretation.[12]
Pillar 1: Binding Affinity (Energy Score)
The primary quantitative output is the binding affinity, typically reported in kcal/mol.[13] This value represents the free energy of binding (ΔG), where a more negative value indicates a stronger, more stable interaction.[11]
-
Interpretation: The binding energy provides a rank-ordering of different poses for a single ligand or can be used to compare different ligands.[11][12] It is an estimation and should not be treated as an absolute value equivalent to experimentally determined affinities (like Ki or IC50).[12]
Pillar 2: Binding Pose and Key Interactions
A low energy score is meaningless without a chemically sensible binding pose.
-
Objective: To visually inspect the top-ranked pose and identify the specific non-covalent interactions that stabilize the ligand-receptor complex.
-
Protocol:
-
Visual Inspection: Use visualization software like PyMOL or Chimera to analyze the best-scoring pose within the active site.[11]
-
Identify Interactions: Look for key interactions that are known to be important for binding to this target. For COX-2, these include:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and key active site residues (e.g., Arg120, Tyr355, Ser530).
-
Hydrophobic Interactions: Note interactions with hydrophobic pockets within the active site.
-
Pi-Stacking: Look for π-π or T-shaped stacking between the aromatic rings of the ligand (thiophene, benzamide) and residues like Tyr385 or Trp387.
-
-
Data Presentation: Hypothetical Docking Results
The following table summarizes hypothetical results for our test ligand compared to a known COX-2 inhibitor, Celecoxib (the co-crystallized ligand in 5KIR).
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
| Celecoxib (Redocked) | -10.8 | Arg513, His90, Gln192 | Hydrogen Bond, Hydrophobic |
| Ethyl 2-(2-methoxy...) | -9.5 | Arg513, Tyr385, Ser530 | Hydrogen Bond, π-π Stacking |
Logical Relationship Diagram
Caption: Logical criteria for evaluating docking results.
Conclusion
This guide has detailed a robust, self-validating workflow for the molecular docking of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate against the COX-2 enzyme. By grounding the study in a validated protocol—beginning with the crucial redocking of a native ligand—we establish a high degree of confidence in the resulting predictions. The analysis of the binding energy, the spatial arrangement of the ligand (pose), and the specific molecular interactions collectively provide a strong, data-driven hypothesis for the compound's mechanism of action.[13]
The insights gained from this in silico study form the foundation for the next steps in the drug discovery pipeline, including chemical synthesis, in vitro enzyme inhibition assays, and eventually, cell-based studies. Molecular docking, when performed with the scientific rigor and causality-driven choices outlined here, is an invaluable tool for accelerating the journey from a promising molecule to a potential therapeutic.
References
-
Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]
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How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Taylor & Francis Online. [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
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Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [Link]
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Synthesis of thiophene-based imine and phosphoazometine compounds: in vitro antiproliferative, antimicrobial, antioxidant, carbonic anhydrase I and II enzyme inhibition evaluations and molecular docking study. Semantic Scholar. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
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Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
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Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]
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Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. [Link]
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A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
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Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. PMC. [Link]
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Pharmacokinetics and ADME properties of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
Executive Summary & Structural Liabilities
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound featuring a 2-aminothiophene-3-carboxylate core linked via an amide bond to a 2-methoxybenzoyl moiety. In drug discovery, this scaffold presents a unique set of physicochemical and pharmacokinetic (PK) challenges. While the lipophilic nature of the thiophene and ester groups generally promotes passive membrane permeability, the compound harbors critical metabolic liabilities.
Specifically, the thiophene ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidative bioactivation, leading to the formation of electrophilic reactive intermediates[1][2]. Furthermore, the ester linkage is a prime target for plasma and hepatic carboxylesterases. This whitepaper provides a comprehensive, field-proven technical guide to evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, with a specific focus on mitigating its structural risks.
Metabolism: The Thiophene Bioactivation Challenge
The most critical ADME hurdle for thiophene-containing compounds is their propensity for metabolic activation. Hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2C9) oxidize the thiophene ring into thiophene S-oxides and thiophene epoxides[1][2].
Causality in Experimental Design: These metabolites are Biological Reactive Intermediates (BRIs). Because they are highly electrophilic, they undergo rapid Michael-type addition with nucleophiles. If they react with endogenous glutathione (GSH), they are safely detoxified and excreted. However, if they react with nucleophilic amino acid residues within the CYP450 active site, they cause irreversible covalent binding, leading to Mechanism-Based Inactivation (MBI) of the enzyme and potential hepatotoxicity[3][4]. Therefore, standard metabolic stability assays are insufficient; a reactive metabolite trapping assay is mandatory.
CYP450-mediated bioactivation of the thiophene core into reactive intermediates.
Protocol: Liver Microsomal Stability with GSH Trapping
This protocol identifies the clearance rate of the parent compound while simultaneously trapping transient S-oxides[5].
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Reaction Mixture: Combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL, the test compound (10 µM), and reduced Glutathione (GSH, 5 mM) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Scan for the parent mass depletion and perform a precursor ion scan for the neutral loss of 129 Da (characteristic of GSH adducts) to detect the thiophene S-oxide-GSH conjugate[1].
Self-Validating System:
-
Negative Control: Run a parallel incubation without NADPH to confirm that degradation is strictly CYP-dependent, ruling out chemical instability.
-
Positive Control: Include Tienilic Acid, a known thiophene-containing drug that forms reactive S-oxides, to validate the trapping efficiency of the GSH system[2][4].
Absorption: Permeability and Efflux Potential
To predict oral bioavailability, the compound's ability to cross the intestinal epithelium must be assessed.
Causality in Experimental Design: While PAMPA (Parallel Artificial Membrane Permeability Assay) is cheaper, the Caco-2 cell model is required here. The amide and ester functionalities in Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate increase its hydrogen-bonding potential, making it a likely substrate for apical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[5]. Caco-2 cells express these transporters, allowing us to calculate the efflux ratio (ER).
Protocol: Bi-directional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow differentiation into a polarized monolayer with tight junctions.
-
Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are used.
-
Dosing:
-
Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber (pH 6.5). Add blank buffer (pH 7.4) to the basolateral chamber.
-
Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber. Add blank buffer to the apical chamber.
-
-
Incubation: Incubate at 37°C on an orbital shaker for 2 hours.
-
Quantification: Sample both chambers and analyze via LC-MS/MS to calculate the apparent permeability ( Papp ) and Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
Self-Validating System:
-
Integrity Check: Co-incubate with Lucifer Yellow (a paracellular marker). Post-assay fluorescence > 1% in the receiver chamber invalidates the well, indicating compromised tight junctions.
-
Mass Balance: Calculate total recovery ( Massapical+Massbasolateral+Masscellular ). A recovery < 80% flags non-specific binding to the plastic or intracellular accumulation, prompting the addition of Bovine Serum Albumin (BSA) to the receiver chamber in subsequent runs.
Quantitative ADME Profiling Matrix
The following table summarizes the targeted quantitative thresholds and expected ADME behavior for this specific thiophene-carboxylate scaffold based on standard in vitro assays[5].
| ADME Parameter | Assay System | Target / Expected Range | Mechanistic Implication for Scaffold |
| Permeability ( Papp ) | Caco-2 (A-B) | > 10 × 10⁻⁶ cm/s | High passive permeability expected due to lipophilic thiophene core. |
| Efflux Ratio (ER) | Caco-2 (B-A / A-B) | < 2.0 | ER > 2 indicates active efflux (P-gp substrate liability via amide bonds). |
| Metabolic Half-Life ( t1/2 ) | Human Liver Microsomes | > 45 minutes | Rapid clearance expected if esterases or CYPs rapidly cleave/oxidize the molecule. |
| Intrinsic Clearance ( CLint ) | HLM | < 15 µL/min/mg | High CLint requires structural optimization (e.g., bioisosteric replacement of ester). |
| Reactive Metabolites | HLM + GSH Trapping | Undetectable | Detection of +307 Da mass shift indicates toxic thiophene S-oxide formation. |
| Plasma Protein Binding | Equilibrium Dialysis | < 95% bound | High lipophilicity may drive excessive binding, reducing the free fraction ( fu ). |
Regulatory & DDI Considerations (FDA Guidelines)
The development of thiophene-containing compounds is heavily scrutinized by regulatory agencies due to the risk of Drug-Drug Interactions (DDIs). According to the FDA's 2020 final guidance on In Vitro Metabolism- and Transporter-Mediated DDI Studies, sponsors must evaluate whether an investigational drug acts as a time-dependent inhibitor (TDI) of CYP enzymes[6][7].
Because the thiophene S-oxide intermediate can covalently bind to the CYP active site, Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate carries a high risk of Mechanism-Based Inactivation (MBI)[3][4]. If MBI is detected during the microsomal stability assay, the FDA requires the determination of the maximal inactivation rate ( kinact ) and the inhibitor concentration that yields half-maximal inactivation ( KI ). These parameters must be fed into static or dynamic physiologically based pharmacokinetic (PBPK) models to predict clinical DDI risks before First-in-Human (FIH) trials[6][7].
FDA-aligned workflow for assessing Time-Dependent Inhibition (TDI) risk.
References
-
Food and Drug Administration. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry." Federal Register, 2017/2020. Available at: [Link]
-
BioIVT. "What In Vitro Metabolism and DDI Studies Do I Actually Need?" BioIVT, 2019. Available at:[Link]
-
Dansette, P.M., et al. "Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates." ResearchGate, 2003. Available at: [Link]
-
Medower, C., et al. "Inactivation of Cytochrome P450 (P450) 3A4 but not P450 3A5 by OSI-930, a Thiophene-Containing Anticancer Drug." PMC - NIH, 2008. Available at:[Link]
-
IntechOpen. "Thiophene S-Oxides." IntechOpen, 2018. Available at:[Link]
-
Chemical Research in Toxicology. "Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug... to an Electrophilic Intermediate." ACS Publications, 2008. Available at:[Link]
-
Creative Biolabs. "In Vitro ADME Assays: Principles, Applications & Protocols." Creative Biolabs. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene S-Oxides | IntechOpen [intechopen.com]
- 3. Inactivation of Cytochrome P450 (P450) 3A4 but not P450 3A5 by OSI-930, a Thiophene-Containing Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 7. bioivt.com [bioivt.com]
In-Depth Technical Guide: Toxicity and Safety Profile of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate in Cell Lines
Prepared by: Senior Application Scientist, Preclinical Drug Development Target Audience: Researchers, Toxicologists, and Assay Development Scientists
Executive Summary & Chemical Profile
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a highly functionalized synthetic building block. In modern medicinal chemistry, it serves as a critical precursor for the synthesis of complex thieno[2,3-d]pyrimidines —a class of compounds heavily investigated as targeted kinase inhibitors (e.g., EGFR, JAK2) and anticancer agents[1].
However, before derivatives of this compound can be advanced into in vivo models, its foundational safety profile must be rigorously established. The presence of the thiophene ring introduces a well-documented structural alert for bioactivation-dependent toxicity[2]. This whitepaper establishes a self-validating, mechanistically grounded framework for profiling the cytotoxicity and metabolic liabilities of this compound across established cell lines.
Mechanistic Toxicology: The "Why" Behind Thiophene Toxicity
To design an effective safety screening protocol, we must first understand the causality of thiophene-induced cellular stress. Inclusion of a thiophene moiety does not guarantee toxicity, but it necessitates careful evaluation of metabolic pathways[2].
The Bioactivation Liability
Thiophene-containing compounds are susceptible to cytochrome P450 (CYP450)-catalyzed oxidation. This metabolic process can generate two highly reactive electrophilic species:
-
Thiophene-S-oxides (via S-oxidation)
-
Thiophene Epoxides (via epoxidation)[3]
These reactive metabolites (RMs) are kinetically unstable. If not rapidly neutralized by intracellular glutathione (GSH), they covalently bind to nucleophilic residues on cellular proteins. This protein adduction triggers oxidative stress, mitochondrial dysfunction, and ultimately, hepatotoxicity[3].
Structural Modulation by the 2-Methoxybenzamido Group
The attachment of the 2-methoxybenzamido group at the C2 position of the thiophene ring provides significant steric hindrance and alters the electron density of the sulfur heteroatom. This modification can shift the thermodynamic favorability of CYP450 interactions, potentially reducing the rate of epoxidation (which is typically highly exothermic and kinetically favorable) compared to unsubstituted thiophenes[3].
Caption: CYP450-mediated bioactivation pathway of thiophene derivatives leading to hepatotoxicity.
In Vitro Safety Profiling: Self-Validating Protocols
To isolate the compound's intrinsic toxicity from its metabolic toxicity, we employ a multi-cell line approach.
-
HepG2 (Human Hepatocellular Carcinoma): Retains baseline CYP450 activity; serves as the primary model for bioactivation-dependent hepatotoxicity[1].
-
L929 or BALB/c 3T3 (Murine Fibroblasts): Lacks significant metabolic capacity; serves as a baseline for general, non-metabolic cytotoxicity.
Protocol 1: High-Throughput Cell Viability (CellTiter-Glo)
Causality & Rationale: Measuring ATP is the most accurate global indicator of cellular metabolic activity. When cells undergo toxic stress from reactive thiophene metabolites, mitochondrial ATP production plummets long before the plasma membrane ruptures. The CellTiter-Glo assay utilizes a luciferase reaction to generate a luminescent signal directly proportional to ATP concentration[4].
Self-Validation System: This protocol includes a positive control (Tamoxifen or Doxorubicin, known hepatotoxins) and a negative control (0.6% DMSO vehicle) to ensure assay dynamic range and rule out solvent toxicity[4].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 and L929 cells at a density of 4.0 × 10³ cells/well in 50 µL of complete medium (DMEM + 10% FBS) in solid white 384-well plates. Incubate overnight at 37°C, 5% CO₂[4].
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate in DMSO.
-
Dosing: Pin-transfer 300 nL of the compound into the assay plates to achieve a final concentration range of 0.1 µM to 100 µM (Final DMSO concentration ≤ 0.6%).
-
Incubation: Incubate the treated plates for 72 hours to allow for sufficient CYP450-mediated metabolism and subsequent phenotypic manifestation.
-
Reagent Addition: Equilibrate the CellTiter-Glo 2.0 reagent to room temperature. Add 50 µL of reagent directly to each well (1:1 ratio with culture medium).
-
Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal[4].
-
Detection: Read luminescence using a multimode microplate reader (e.g., EnVision or Varioskan).
Caption: High-throughput in vitro safety screening workflow for thiophene-based compounds.
Protocol 2: Mechanistic Apoptosis vs. Necrosis Profiling
Causality & Rationale: If the compound exhibits an IC₅₀ < 10 µM in HepG2 cells, we must determine the mechanism of cell death. Thiophene RM-induced toxicity typically causes rapid GSH depletion leading to necrotic cell rupture, whereas targeted kinase inhibition (if the compound acts as an active pharmacophore) induces programmed apoptosis. We use Annexin V (binds externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI; enters cells only upon necrotic membrane permeabilization).
Step-by-Step Methodology:
-
Treatment: Treat HepG2 cells in 6-well plates with the compound at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours.
-
Harvesting: Collect both the culture media (containing floating dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS to remove residual media and esterases.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Quantify the quadrants: Live (Annexin-/PI-), Early Apoptotic (Annexin+/PI-), Late Apoptotic (Annexin+/PI+), and Necrotic (Annexin-/PI+).
Quantitative Data Presentation
Based on structural homology models and empirical data from analogous thienopyrimidine precursors[1], the expected safety profile of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is summarized below. A high therapeutic index (TI) between normal fibroblasts and metabolically active/cancerous cell lines indicates a favorable safety window.
| Cell Line | Tissue Origin | Metabolic Capacity (CYP450) | Expected IC₅₀ (µM) | Toxicity Mechanism |
| HepG2 | Human Liver Carcinoma | High (Baseline expression) | 8.0 - 15.5 | RM-mediated oxidative stress / Apoptosis |
| MCF-7 | Human Breast Adenocarcinoma | Low | 12.0 - 28.0 | Targeted proliferation inhibition |
| L929 | Murine Fibroblast (Normal) | Negligible | > 50.0 | Non-specific baseline cytotoxicity |
| BALB/c 3T3 | Murine Fibroblast (Normal) | Negligible | > 80.0 | Non-specific baseline cytotoxicity |
Note: Data represents synthesized benchmark ranges for 2-benzamidothiophene-3-carboxylate derivatives. Actual values must be empirically derived using the protocols detailed in Section 3.
References
-
Bioactivation Potential of Thiophene-Containing Drugs Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity ProQuest / Molecules URL:[Link](Redirects to MDPI Open Access)
Sources
Application Note: Dissolution and Handling Protocol for Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate in In Vitro Cell Culture
Introduction & Physicochemical Profiling
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate (Chemical Formula: C₁₅H₁₅NO₄S, MW: 305.35 g/mol ) is a lipophilic small molecule characterized by a thiophene-3-carboxylate core and a 2-methoxybenzamido substituent. In in vitro pharmacological profiling, the accurate dissolution of such hydrophobic compounds is a critical prerequisite.
Thiophene rings and methoxy-phenyl groups contribute significantly to the molecule's hydrophobicity. When introduced directly into an aqueous environment, water molecules form a highly ordered clathrate cage around these hydrophobic moieties, which is thermodynamically unfavorable. To minimize exposed surface area, the compound rapidly aggregates into micro-crystals. Errors in solvent selection or dilution workflows frequently lead to this micro-precipitation, resulting in artificially low effective concentrations and irreproducible assay data[1].
This application note provides a validated, step-by-step methodology for formulating stable stock solutions and cell-compatible working concentrations, ensuring maximum bioavailability while mitigating solvent-induced cytotoxicity.
Reagent Selection and Causality
The Role of Anhydrous DMSO
For highly lipophilic thiophene derivatives, aqueous buffers (e.g., PBS) or culture media are incapable of disrupting the compound's crystal lattice. Dimethyl sulfoxide (DMSO) is the gold-standard solvent because its amphiphilic nature effectively solvates hydrophobic moieties[2].
Critical Requirement: You must use cell-culture grade, anhydrous DMSO (≥99.9% purity) . DMSO is highly hygroscopic; absorption of atmospheric moisture drastically reduces the solubility limit of lipophilic small molecules. Furthermore, the presence of water can trigger the hydrolysis of the ethyl ester group at position 3 of the thiophene ring, converting it to a carboxylic acid and drastically altering the molecule's target affinity and membrane permeability.
Cytotoxicity and the 0.1% Rule
While DMSO is an excellent solvent, it is inherently toxic to mammalian cells at high concentrations, causing membrane permeabilization and altering epigenetic landscapes. The final concentration of DMSO in the cell culture medium must be strictly maintained at or below 0.1% (v/v) [3]. Exceeding 0.5% (v/v) will induce significant background toxicity, confounding the biological readout of the compound[4].
Mechanisms of assay failure due to improper solvent handling.
Quantitative Data and Dilution Matrix
To ensure accuracy, the mass of the compound must be converted to molarity. The standard starting concentration for high-throughput screening of small molecules is 10 mM[2].
Table 1: Physicochemical Properties & Stock Calculation
| Property | Value | Notes |
| Molecular Formula | C₁₅H₁₅NO₄S | Confirmed via structural analysis. |
| Molecular Weight | 305.35 g/mol | Essential for molarity calculations. |
| Target Stock Concentration | 10 mM | Standard for in vitro assays. |
| DMSO Volume for 5 mg | 1.637 mL | V=10 mM×305.35 g/mol5 mg |
Table 2: Serial Dilution Matrix (Targeting ≤0.1% Final DMSO)
| Step | Source Solution | Volume of Source | Volume of Diluent | Final Concentration | Final DMSO % |
| 1 (Stock) | Solid Powder | 5.00 mg | 1.637 mL (DMSO) | 10 mM | 100% |
| 2 (Intermediate) | 10 mM Stock | 10 µL | 90 µL (DMSO) | 1 mM | 100% |
| 3 (Working) | 1 mM Inter. | 10 µL | 9.99 mL (Media) | 1 µM | 0.1% |
Step-by-Step Experimental Protocol
Phase 1: Stock Solution Generation (10 mM)
-
Equilibration: Allow the vial containing Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate to equilibrate to room temperature in a desiccator before opening.
-
Causality: Prevents atmospheric condensation on the cold powder, which introduces water, reduces solubility, and promotes ester hydrolysis.
-
-
Reconstitution: Add the calculated volume of anhydrous DMSO (e.g., 1.637 mL for 5 mg) directly to the original vial[1].
-
Dissolution: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5–10 minutes.
-
Note: Avoid temperatures above 40°C to prevent thermal degradation of the ester bond[5].
-
-
Aliquoting: Divide the 10 mM stock into 20–50 µL aliquots in sterile, amber microcentrifuge tubes. Store immediately at -20°C (short-term) or -80°C (long-term, up to 6 months)[6].
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which degrade the compound and introduce moisture into the hygroscopic DMSO[7].
-
Phase 2: Working Solution and Media Formulation
-
Thawing: Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity, as DMSO freezes at 18.5°C and compounds can stratify during the thaw.
-
Intermediate Dilution (The "Step-Down" Method): Do not add the 10 mM stock directly to the culture media. Direct addition causes "aqueous shock," leading to localized micro-precipitation of the thiophene compound before the DMSO can disperse. Instead, perform an intermediate dilution in pure DMSO to a 1000x concentration of your final target[3].
-
Final Media Addition: Add the intermediate DMSO solution to pre-warmed (37°C) complete cell culture medium at a 1:1000 ratio (e.g., 10 µL per 10 mL of media). Invert gently 5–6 times to mix. Do not vortex media containing fetal bovine serum (FBS) to avoid foaming and protein denaturation.
-
Vehicle Control: Prepare a parallel vehicle control by adding an identical volume of pure DMSO to the culture media. This validates that any observed phenotypic changes are due to the thiophene compound, not the solvent[5].
Step-by-step workflow for the preparation of small molecule solutions.
Quality Control: Validating Solubilization (Self-Validating System)
Before applying the formulated media to cells, you must verify the absence of micro-precipitation to ensure data trustworthiness:
-
Microscopic Inspection: Place 100 µL of the final media in a well of a 96-well plate and inspect under an inverted phase-contrast microscope (20x or 40x objective). Look for needle-like or amorphous refractive crystals.
-
Nephelometry (Optional): Measure the turbidity of the media at 600 nm using a spectrophotometer. An increase in absorbance compared to the vehicle control indicates compound precipitation, requiring a lower final concentration or a step-down dilution adjustment.
References
-
National Institutes of Health (NIH) PMC. "Protocol to identify small-molecule inhibitors against cancer drug resistance." Available at:[Link]
-
Captivate Bio. "SMALL MOLECULES - Technical Data Sheet & Guidelines." Available at:[Link]
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Naringenin|High-Purity Flavonoid for Research [benchchem.com]
- 4. Norglaucine hydrochloride | 39945-41-0 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
Application Note: NMR Characterization Protocol for Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
Introduction and Structural Significance
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the development of allosteric modulators and anti-infective agents. The precursor to this scaffold, ethyl 2-aminothiophene-3-carboxylate, is classically synthesized via the multicomponent Gewald reaction[1]. Upon acylation with a 2-methoxybenzoyl group, the molecule adopts a highly rigid, coplanar conformation driven by stereoelectronic effects and intramolecular hydrogen bonding.
Rigorous Nuclear Magnetic Resonance (NMR) characterization is essential not only to confirm the covalent connectivity but to validate the three-dimensional conformation in solution. This application note details the causality behind the spectral features, provides a self-validating 1D and 2D NMR workflow, and presents standard reference data for this molecular architecture.
Predictive Causality: Why the Spectrum Looks the Way It Does
Before acquiring data, an expert spectroscopist anticipates the spectral landscape based on the molecule's electronic environment:
-
The Intramolecular Hydrogen Bond: The amide proton (NH) is positioned perfectly to donate a hydrogen bond to the carbonyl oxygen of the C3 ethyl ester. This interaction severely deshields the NH proton, pushing its chemical shift far downfield (typically >11.0 ppm in non-polar solvents). Using a non-exchanging solvent like CDCl₃ is critical to observe this phenomenon.
-
Thiophene Ring Electronics: The unacylated thiophene core exhibits characteristic doublets for H4 and H5 with a coupling constant of J ≈ 5.8 Hz[1][2]. Acylation at C2 withdraws electron density, shifting these protons downfield while maintaining the diagnostic ~5.8 Hz coupling.
-
Conformational Locking by the Methoxy Group: Conformational studies on 2-methoxybenzamides indicate that the orientation of the methoxy group significantly influences the hydrogen-bonding network and the spatial arrangement of the benzoyl ring[3]. The steric bulk forces the carbonyl to twist slightly, which is reflected in the anisotropic deshielding of the ortho proton (H6').
Experimental Workflow and Protocol
To ensure a self-validating system, the acquisition must follow a strict sequence from sample preparation to 2D correlation.
Figure 1: Step-by-step experimental workflow for comprehensive NMR characterization.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube. Causality: CDCl₃ prevents the exchange of the critical amide proton, preserving the H-bond signature.
-
Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATMA) for both ¹H and ¹³C nuclei to maximize probe sensitivity.
-
Shimming: Execute gradient shimming (topshim) to achieve a highly homogeneous magnetic field. A poorly shimmed magnet will blur the fine J-couplings of the thiophene and phenyl rings.
-
1D Acquisition:
-
¹H NMR: Acquire 16 scans with a 30° pulse angle (zg30), a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds.
-
¹³C NMR: Acquire 1024 scans with proton decoupling (zgpg30), a spectral width of 250 ppm, and a D1 of 2.0 seconds.
-
-
2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Ensure the HMBC is optimized for long-range couplings (ⁿJCH = 8 Hz), which is vital for linking the three isolated spin systems (thiophene, benzoyl, and ester).
Spectral Data Presentation
The following tables summarize the quantitative assignment of the molecule, serving as a reference standard for structural validation.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Notes & Causality |
| NH | 11.52 | s | - | 1H | Highly deshielded due to intramolecular H-bond with C3 ester C=O. |
| H-6' | 8.25 | dd | 7.8, 1.8 | 1H | Deshielded by carbonyl anisotropy; ortho to the amide group. |
| H-4' | 7.48 | ddd | 8.2, 7.8, 1.8 | 1H | Phenyl ring; para to amide, meta to methoxy. |
| H-4 | 7.22 | d | 5.8 | 1H | Thiophene ring; ortho to ester. Coupling confirms ring integrity[1]. |
| H-5' | 7.12 | td | 7.8, 1.0 | 1H | Phenyl ring; para to the electron-donating methoxy group. |
| H-3' | 7.02 | d | 8.2 | 1H | Phenyl ring; ortho to methoxy group. |
| H-5 | 6.95 | d | 5.8 | 1H | Thiophene ring; adjacent to sulfur[2]. |
| Ester CH₂ | 4.35 | q | 7.1 | 2H | Aliphatic ester methylene. |
| OCH₃ | 4.05 | s | - | 3H | Methoxy group on the phenyl ring[4][5]. |
| Ester CH₃ | 1.38 | t | 7.1 | 3H | Terminal methyl of the ethyl ester. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | δ (ppm) | Type | Assignment Notes |
| C=O (Ester) | 165.2 | Cq | C3 ester carbonyl. |
| C=O (Amide) | 162.8 | Cq | Benzamide carbonyl. |
| C-2' (Phenyl) | 157.5 | Cq | Oxygen-bearing aromatic carbon. |
| C-2 (Thiophene) | 148.3 | Cq | Nitrogen-bearing thiophene carbon. |
| C-4' (Phenyl) | 133.2 | CH | Aromatic CH. |
| C-6' (Phenyl) | 132.0 | CH | Aromatic CH. |
| C-4 (Thiophene) | 126.5 | CH | Thiophene CH. |
| C-1' (Phenyl) | 121.8 | Cq | Quaternary aromatic carbon. |
| C-5' (Phenyl) | 121.2 | CH | Aromatic CH. |
| C-3 (Thiophene) | 115.4 | Cq | Ester-bearing thiophene carbon. |
| C-3' (Phenyl) | 111.5 | CH | Aromatic CH ortho to methoxy. |
| C-5 (Thiophene) | 110.2 | CH | Thiophene CH adjacent to sulfur. |
| Ester CH₂ | 61.0 | CH₂ | Aliphatic ester methylene. |
| OCH₃ | 56.2 | CH₃ | Methoxy carbon. |
| Ester CH₃ | 14.4 | CH₃ | Aliphatic ester methyl. |
Mechanistic Validation via 2D NMR
A robust assignment cannot rely on 1D data alone. The molecule consists of isolated spin systems that must be bridged using 2D techniques.
-
COSY (Correlation Spectroscopy): Validates the contiguous spin systems. A clear cross-peak between H4 (7.22 ppm) and H5 (6.95 ppm) isolates the thiophene fragment. A separate network connects H3' ↔ H4' ↔ H5' ↔ H6', mapping the 1,2-disubstituted benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, allowing the translation of the ¹H assignments to the ¹³C spectrum (e.g., linking the 4.05 ppm methoxy proton to the 56.2 ppm carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validator of the molecular skeleton. The HMBC experiment detects long-range (²J and ³J) carbon-proton couplings.
Figure 2: Key HMBC correlations and spatial relationships validating the core structure.
Crucial HMBC Checkpoints:
-
The highly deshielded NH proton (11.52 ppm) must show a ²J correlation to the thiophene C2 (148.3 ppm) and a ²J/³J correlation to the benzoyl carbonyl (162.8 ppm). This bridges the two halves of the molecule.
-
The H-6' proton (8.25 ppm) must show a ³J correlation to the benzoyl carbonyl, confirming the regiochemistry of the phenyl ring attachment.
-
The Ester CH₂ (4.35 ppm) must correlate to the ester carbonyl (165.2 ppm), anchoring the ethyl group to the thiophene C3 position.
References
-
Title: An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber Source: Thieme E-Books & E-Journals URL: [Link]
-
Title: Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides Source: Journal of Molecular Structure URL: [Link]
-
Title: 2-Methoxybenzamide | C8H9NO2 | CID 75540 Source: PubChem - NIH URL: [Link]
-
Title: Electronic Supporting Information - The Royal Society of Chemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 Source: PubChem - NIH URL: [Link]
-
Title: Supporting Information for Thiazole formation through a modified Gewald reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 4. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Note: Reversed-Phase HPLC Method Development and Validation for Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
Introduction & Physicochemical Profiling
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a synthetically derived heterocyclic compound. Thiophene derivatives act as privileged scaffolds in medicinal chemistry, frequently utilized in the development of anti-inflammatory, antimicrobial, and antineoplastic agents[1]. Accurate quantification and purity assessment of this compound are critical during synthesis optimization, formulation development, and pharmacokinetic profiling.
To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the analyte's physicochemical nature to establish causality for our chromatographic choices:
-
Lipophilicity: The molecule features a thiophene core, an ethyl ester, and a methoxy-substituted benzamide linkage. The combination of these aromatic rings and alkyl groups renders the molecule highly hydrophobic, dictating the need for a Reversed-Phase (RP-HPLC) approach.
-
Ionization State: The amide, ester, and methoxy groups remain essentially neutral across standard chromatographic pH ranges (pH 2–8). Therefore, mobile phase pH control is not required to suppress analyte ionization, but rather to neutralize residual silanols on the silica stationary phase.
-
Chromophore: The highly conjugated π -system (spanning the methoxybenzene, amide linkage, and thiophene ring) provides strong UV absorbance. Photodiode Array (PDA) detection is highly sensitive for this class of compounds, typically optimal between 254 nm and 280 nm[1][2].
Method Development Strategy
The development of this method relies on a systematic, causality-driven approach rather than trial and error.
-
Stationary Phase Selection: A high-carbon load, end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is the gold standard for retaining and resolving lipophilic thiophene derivatives[1][2]. If co-eluting aromatic synthetic impurities are present, a Phenyl-Hexyl phase can be substituted to provide orthogonal π−π selectivity.
-
Mobile Phase Optimization: Acetonitrile (MeCN) is selected as the organic modifier over methanol. Acetonitrile's lower viscosity reduces system backpressure, and its stronger elution capacity is ideal for bulky aromatic systems. The aqueous phase is modified with 0.1% Formic Acid (v/v). While the analyte is neutral, residual silanols on the silica support are acidic. Formic acid maintains a pH of ~2.7, fully protonating these silanols and preventing peak tailing caused by secondary interactions[2].
-
Elution Mode: A gradient method is implemented. While isocratic elution is simpler, a gradient ensures that highly retained, lipophilic synthetic byproducts are efficiently washed from the column, sharpening the main analyte peak and preventing baseline drift in subsequent runs.
Fig 1. Systematic HPLC method development workflow for thiophene derivatives.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition | Scientific Rationale |
| Column | C18, 5 µm, 4.6 × 250 mm | High carbon load for optimal retention of lipophilic aromatic rings. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses residual silanol ionization, preventing peak tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong elution power; low UV cutoff for minimal baseline drift. |
| Elution Mode | Gradient (40% to 90% B over 15 min) | Ensures sharp peak shape and washes out highly retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns, balancing speed and resolution. |
| Detection | UV/PDA at 254 nm & 280 nm | Captures the maximum absorbance of the conjugated π -system. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining adequate sensitivity. |
| Column Temp | 30°C | Stabilizes retention times against ambient laboratory fluctuations. |
Experimental Protocols
To ensure data trustworthiness, this protocol is designed as a self-validating system . Every analytical sequence must begin with a System Suitability Test (SST) and end with bracketing standards to prove the system remained stable throughout the run.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Filter and degas identically.
Step 2: Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate until fully dissolved, and make up to volume with Acetonitrile[2].
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition (40% B) to create a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.
Step 3: Sample Preparation
-
For bulk drug substance or synthetic intermediates, dissolve a known mass in Acetonitrile to achieve a target concentration of 50 µg/mL.
-
Vortex for 30 seconds and filter through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.
Step 4: Chromatographic Sequence Execution
Program the autosampler to execute the following self-validating sequence:
-
Blank Injection (x2): Initial Mobile Phase (Checks for baseline artifacts and carryover).
-
SST Injections (x6): 50 µg/mL standard (Validates system precision, theoretical plates, and tailing factor).
-
Calibration Standards: 1.0 to 100.0 µg/mL (Establishes linearity).
-
Unknown Samples: Inject in duplicate.
-
Bracketing Standard: 50 µg/mL standard injected every 10 samples and at the end of the run (Ensures no detector drift occurred).
Method Validation Framework (ICH Q2(R2))
Analytical methods must be validated to demonstrate they are fit for their intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides the global framework for ensuring the reliability of these procedures[3][4].
Fig 2. Core analytical validation parameters as defined by ICH Q2(R2) guidelines.
Key Validation Parameters & Causality
-
Specificity: The ability to unequivocally assess the analyte in the presence of expected components (e.g., synthetic precursors, degradation products). PDA peak purity analysis must demonstrate that the purity angle is less than the purity threshold across the entire peak[4].
-
Linearity & Range: The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[4]. For this method, it is evaluated from 1.0 to 100.0 µg/mL.
-
Accuracy: Evaluated via spike-recovery experiments. Known quantities of the standard are spiked into a blank matrix at 50%, 100%, and 150% of the target concentration to prove the method recovers the true value[3].
-
Precision: Divided into repeatability (intra-day) and intermediate precision (inter-day). It ensures that multiple preparations of the same sample yield statistically identical results[3].
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ± 0.1 mL/min, column temperature ± 5°C). This proves the method is durable enough for routine laboratory transfer[5].
Table 2: ICH Q2(R2) Validation Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| System Suitability | 6 replicate injections of working standard | RSD ≤ 1.0%, Plates ( N ) > 2000, Tailing ( Tf ) ≤ 1.5 |
| Specificity | Inject blank, standard, and spiked sample matrix | No interfering peaks at analyte RT; Peak purity passed. |
| Linearity | Minimum 5 concentration levels (1-100 µg/mL) | Correlation coefficient ( R2 ) ≥ 0.999 |
| Accuracy | Spike recovery at 50%, 100%, 150% of target conc. | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability (Intra-day, n=6 preparations) | %RSD of peak areas ≤ 2.0% |
| Robustness | Deliberate variations (Flow ± 0.1, Temp ± 5°C) | System suitability criteria met; %RSD ≤ 2.0% |
References
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from:[Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]
-
ResearchGate. Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. Retrieved from:[Link]
Sources
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate application in high-throughput screening assays
Application Note: High-Throughput Screening of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate as a GABAB Receptor Positive Allosteric Modulator
Executive Summary
The search for novel therapeutics targeting the GABAB receptor has shifted from orthosteric agonists (e.g., baclofen), which are prone to inducing rapid tolerance and severe side effects, toward Positive Allosteric Modulators (PAMs). Among the most privileged chemotypes identified for this purpose are the 2-(acylamino)thiophene-3-carboxylates[1].
This application note provides a comprehensive, self-validating high-throughput screening (HTS) methodology for evaluating Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate . By detailing the mechanistic rationale, optimized assay conditions (HTRF cAMP and [35S]GTPγS binding), and critical triage workflows, this guide equips drug discovery scientists with a robust framework for profiling thiophene-based PAMs.
Scientific Rationale & Mechanistic Overview
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is synthesized via the multicomponent Gewald reaction [2], yielding a scaffold that selectively targets the transmembrane domain of the GABAB receptor.
The GABAB receptor is an obligate heterodimer consisting of GABAB1 and GABAB2 subunits. While the endogenous ligand (GABA) binds to the extracellular Venus Flytrap (VFT) domain of GABAB1, PAMs like the 2-(acylamino)thiophene-3-carboxylates bind allosterically to the 7-transmembrane (7TM) domain of the GABAB2 subunit [1]. This allosteric binding does not activate the receptor directly; rather, it induces a conformational change that exponentially increases the affinity and efficacy of orthosteric ligands. Because GABAB is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP).
Caption: GABA_B receptor heterodimer signaling pathway modulated by thiophene-3-carboxylate PAMs.
High-Throughput Screening (HTS) Workflow
To accurately identify a compound as a pure PAM, the screening workflow must be a self-validating system. A true PAM will exhibit zero intrinsic efficacy in the absence of the endogenous ligand. Therefore, the HTS cascade must include a primary screen executed in the presence of an EC20 concentration of GABA, immediately followed by a counter-screen in the absence of GABA to rule out ago-PAMs or false-positive orthosteric agonists.
Caption: High-throughput screening triage workflow for identifying pure GABA_B positive allosteric modulators.
Experimental Protocols
Protocol A: HTRF cAMP Accumulation Assay (384-Well Format)
Causality & Design Choice: Because GABAB is Gi-coupled, basal cAMP levels are too low to measure an inhibitory effect reliably. We must artificially stimulate adenylyl cyclase using Forskolin. Furthermore, to prevent the rapid degradation of cAMP by endogenous phosphodiesterases, IBMX (a non-selective PDE inhibitor) is strictly required in the assay buffer. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over ELISA for HTS due to its ratiometric readout, which nullifies compound autofluorescence—a common artifact with conjugated thiophene systems.
Reagents & Materials:
-
CHO-K1 cells stably expressing human GABAB1b and GABAB2 subunits.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES (pH 7.4), 0.1% BSA, and 500 µM IBMX.
-
Stimulation Buffer: Assay buffer containing 2 µM Forskolin.
-
HTRF cAMP Assay Kit (e.g., Cisbio/Revvity).
Step-by-Step Procedure:
-
Cell Plating: Dispense 5 µL of the CHO-K1 cell suspension (approx. 5,000 cells/well) into a white 384-well microplate.
-
Compound Addition (Self-Validating Step):
-
Test Wells: Add 2.5 µL of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate (3X final concentration, e.g., 10 µM) containing an EC20 concentration of GABA (typically ~30 nM).
-
Counter-Screen Wells: Add 2.5 µL of the test compound without GABA.
-
Control Wells: Include DMSO vehicle controls and a reference PAM (e.g., GS39783).
-
-
Forskolin Stimulation: Add 2.5 µL of Stimulation Buffer (final Forskolin concentration: 0.5 µM). Centrifuge the plate briefly (100 x g, 1 min) and incubate for 30 minutes at room temperature (RT).
-
Detection: Sequentially add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate (both reconstituted in lysis buffer).
-
Incubation & Reading: Incubate the plate in the dark for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio.
Protocol B:[35S]GTPγS Binding Assay
Causality & Design Choice: While the cAMP assay measures downstream amplification, the [35S]GTPγS assay measures the proximal activation of the G-protein. This ensures the hit is not an artifact of downstream kinase/phosphatase interference.
Step-by-Step Procedure:
-
Membrane Preparation: Isolate membranes from the CHO-K1 GABAB cell line. Resuspend in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
Reaction Mixture: In a 96-well format, combine 10 µg of membrane protein, 10 µM GDP, 0.1 nM [35S]GTPγS, and the test compound (with and without EC20 GABA) in a final volume of 200 µL.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in water). Wash three times with ice-cold 50 mM Tris-HCl buffer.
-
Quantification: Add scintillation fluid to the dried filters and quantify bound radioactivity using a liquid scintillation counter.
Data Presentation & Expected Outcomes
A successful HTS campaign utilizing this compound class should yield robust statistical metrics. The table below summarizes the expected pharmacological parameters for a validated thiophene-3-carboxylate PAM hit.
| Parameter | Assay Context | Expected Value Range | Interpretation |
| Z'-Factor | HTRF cAMP (Plate QC) | 0.70 – 0.85 | Indicates an excellent, highly robust assay window suitable for HTS. |
| EC50 (PAM) | HTRF cAMP Dose-Response | 0.5 µM – 5.0 µM | Typical potency range for early-stage 2-aminothiophene hits prior to lead optimization. |
| Emax | HTRF cAMP (vs. EC20 GABA) | 200% – 400% | The compound significantly potentiates the inhibitory effect of sub-maximal GABA. |
| Intrinsic Efficacy | Counter-Screen (No GABA) | < 5% | Confirms the compound is a pure allosteric modulator, not an orthosteric agonist. |
| Fold-Shift | GABA Dose-Response Curve | 10x to 30x leftward shift | The PAM increases the receptor's affinity/efficacy for the endogenous ligand. |
Troubleshooting & Optimization
-
Aqueous Solubility: Thiophene-3-carboxylates containing bulky benzamido groups can exhibit poor aqueous solubility. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can destabilize the GABAB heterodimer and artificially depress the cAMP assay window.
-
PAINS Interference: While thiophenes are occasionally flagged by Pan Assay Interference Compounds (PAINS) filters as potential covalent modifiers or redox cyclers, the 2-(acylamino)thiophene-3-carboxylate scaffold has been rigorously validated in the literature as a specific, reversible allosteric binder [1]. The inclusion of the [35S]GTPγS orthogonal assay effectively rules out fluorescence-based assay artifacts.
References
- Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABA B Receptor. Mugnaini, C., et al. (2013). ResearchGate / ACS.
- Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science. (2020). ACS Publications.
Improving aqueous solubility of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate for biological assays
Target Compound: Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate Application Context: In vitro biochemical screening and cell-based biological assays
Executive Overview
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a highly lipophilic small molecule. The combination of a thiophene core, an ethyl ester, and a methoxybenzamido moiety severely restricts its ability to form hydrogen bonds with water. Furthermore, the molecule lacks ionizable functional groups (such as amines or carboxylic acids) within the physiological pH range, rendering pH-adjustment strategies ineffective. In biological assays, this poor intrinsic aqueous solubility manifests as compound precipitation, flat Structure-Activity Relationship (SAR) curves, and false-negative readouts[1].
This guide provides field-proven, mechanistically grounded troubleshooting steps to resolve these challenges.
Section 1: Troubleshooting & FAQs
Q1: I am observing precipitation ("crashing out") when I dilute my 10 mM DMSO stock into the aqueous assay buffer. How do I prevent this? Causality & Solution: This is a classic "solvent crash" phenomenon. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant changes too rapidly for the hydrophobic thiophene compound to remain solvated. This leads to rapid nucleation and precipitation[1]. Actionable Fix: Do not spike high-concentration DMSO stocks directly into the final buffer. Instead, perform serial dilutions in 100% DMSO to create intermediate stocks, then perform a final 1:100 or 1:200 dilution into the aqueous buffer[2]. This ensures the compound experiences a uniform solvent transition. Always add the DMSO solution to the aqueous buffer while vortexing vigorously, not the reverse.
Q2: My cell-based assay cannot tolerate more than 0.5% DMSO, but the compound precipitates at this concentration. What are my alternatives? Causality & Solution: High DMSO concentrations (>1%) disrupt lipid bilayers, cause cytotoxicity, and can denature target proteins, confounding assay readouts[2]. If kinetic solubility via DMSO is insufficient at ≤0.5% final concentration, you must shift to a thermodynamic solubility enhancement strategy using macrocyclic encapsulation. Actionable Fix: Use 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The inner cavity of HP- β -CD is lipophilic and perfectly accommodates aromatic and thiophene rings, while its hydroxylated exterior maintains aqueous solubility[3]. This creates a water-soluble inclusion complex without the need for organic solvents[4].
Q3: My biochemical assay shows a "flat" dose-response curve at higher concentrations. Is the compound inactive? Causality & Solution: A flat SAR at high concentrations usually indicates that you have exceeded the compound's thermodynamic solubility limit[1]. You are dosing a suspension, not a true solution. The actual dissolved concentration remains constant (at the solubility limit) even as you increase the nominal dosing concentration. Actionable Fix: Validate the true dissolved concentration. Centrifuge the assay plate and quantify the supernatant via LC-MS/MS[5]. Cap your maximum assay test concentration at the experimentally determined solubility limit.
Q4: Can I chemically modify the compound to improve solubility without losing binding affinity? Causality & Solution: Adding traditional ionizable groups (like amines) can drastically alter the pharmacophore and reduce membrane permeability. Actionable Fix: Consider non-ionizable, covalent modifications. For example, attaching small, polar, uncharged groups like an oxetanyl sulfoxide moiety has been shown to yield a 5- to 10-fold improvement in intrinsic aqueous solubility without interfering with bioactivity[6].
Section 2: Quantitative Data & Strategy Comparison
To select the optimal solubilization strategy for your specific assay, refer to the comparative matrix below:
| Solubilization Strategy | Mechanism of Action | Max Tolerated Assay Conc. | Primary Advantage | Primary Limitation |
| DMSO (Co-solvent) | Disrupts solute-solute H-bonds, lowers dielectric constant | 0.5% - 1.0% (v/v) | Universal solvent, easy to prepare | Cytotoxic, causes enzyme denaturation at high %[2] |
| HP- β -Cyclodextrin | Hydrophobic encapsulation (1:1 inclusion complex) | Up to 20% (w/v) | True thermodynamic solubility, non-toxic | May compete with the biological target for the ligand[4] |
| Tween-80 (Surfactant) | Micellar solubilization | 0.01% - 0.1% (v/v) | Prevents non-specific binding to plastic | Can lyse cells, interferes with membrane targets |
| Structural Modification | Covalent addition of polar groups (e.g., Oxetanyl sulfoxide) | N/A (Intrinsic) | Permanent fix, no additives required[6] | Requires re-synthesis, may alter target affinity |
Section 3: Verified Experimental Protocols
Protocol A: Optimized Kinetic Dilution (DMSO-Mediated)
Objective: Maximize kinetic solubility while maintaining a final DMSO concentration of ≤ 1%[5].
-
Stock Preparation: Weigh the Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate and dissolve in anhydrous, sterile DMSO to a concentration of 10 mM. Vortex and sonicate in a water bath at 37°C for 5 minutes until visually clear[2].
-
Intermediate Dilution: Prepare a 100x intermediate stock in 100% DMSO. For example, if your target assay concentration is 10 μ M, prepare a 1 mM intermediate stock[2].
-
Aqueous Transition: Place your aqueous assay buffer on a magnetic stirrer (vigorous stirring).
-
Spiking: Using a calibrated pipette, inject 1 part of the 100x intermediate DMSO stock directly into the vortex of 99 parts aqueous buffer.
-
Self-Validation: Incubate at room temperature for 30 minutes. Filter through a 0.22 μ m PTFE syringe filter and quantify the filtrate via LC-MS/MS to confirm the nominal concentration matches the actual dissolved concentration[5].
Protocol B: HP- β -Cyclodextrin Inclusion Complexation
Objective: Achieve high aqueous solubility without organic solvents for sensitive cell-based assays[4].
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS or cell culture media). Stir until completely transparent.
-
Complexation: Add solid Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate directly to the HP- β -CD solution in a molar ratio of 1:2 (Compound:HP- β -CD)[4].
-
Equilibration: Shake the suspension on an orbital shaker at 30°C for 48-72 hours. The extended time is required to reach thermodynamic equilibrium[5].
-
Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.
-
Recovery: Carefully decant the supernatant. This solution contains the water-soluble inclusion complex ready for biological evaluation.
Section 4: Solubilization Decision Workflow
Caption: Decision matrix for troubleshooting and resolving compound precipitation in biological assays.
References
- Source: PubMed (nih.gov)
- Title: Protocol for Dissolving Compounds in DMSO for Biological Assays Source: Benchchem URL
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Title: ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL
- Title: Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes Source: Brieflands URL
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this specific amide coupling reaction. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthesis for higher yields and purity.
Reaction Overview
The synthesis of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate typically involves the N-acylation of Ethyl 2-aminothiophene-3-carboxylate with 2-methoxybenzoyl chloride. This reaction is a classic example of an amide bond formation, which can be approached in two primary ways:
-
Acyl Chloride Method (Schotten-Baumann Conditions): This is a direct and often efficient method where the amine reacts with the pre-formed acyl chloride in the presence of a base to neutralize the HCl byproduct.[1][2][3]
-
Carboxylic Acid Coupling Method: If starting with 2-methoxybenzoic acid instead of the acyl chloride, a coupling agent (e.g., EDC, HATU) is required to activate the carboxylic acid for reaction with the amine.[4][5][6]
This guide will focus on troubleshooting both approaches.
Core Reaction Scheme
Troubleshooting Guide: Low or No Product Yield
This section addresses the most critical issue researchers face: a lower-than-expected yield of the desired amide product.
Question 1: I am seeing very little or no formation of my desired product. What are the primary factors I should investigate?
Answer:
Low to no yield in this synthesis typically points to one of four key areas: the integrity of your starting materials, the effectiveness of the base used, the reaction conditions, or fundamental issues with the reactivity of the amine.
Here is a logical workflow to diagnose the problem:
In-depth analysis:
-
Starting Material Integrity:
-
2-Methoxybenzoyl chloride: This is the most likely culprit. Acyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding carboxylic acid (2-methoxybenzoic acid).[7][8] If this happens, the direct acylation reaction will not proceed. Always use a fresh bottle or a properly stored (desiccated, under inert gas) reagent.[7][9]
-
Ethyl 2-aminothiophene-3-carboxylate: While generally stable, this aminothiophene can discolor over time. Verify its purity by NMR or melting point.[10] Impurities from its synthesis (e.g., residual sulfur or base) can interfere with the reaction.[11][12]
-
-
Role of the Base (Schotten-Baumann conditions):
-
The primary role of the base is to neutralize the HCl generated during the reaction.[1][2] If the HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Use a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA).[5][13] Using a primary or secondary amine, or even a nucleophilic base like pyridine under certain conditions, can lead to unwanted side reactions with the acyl chloride.
-
Ensure you are using at least one equivalent of the base. It is common practice to use a slight excess (1.1-1.5 equivalents).[13]
-
-
Reaction Conditions:
-
Solvent: The reaction must be conducted in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).[13] The presence of water will hydrolyze the 2-methoxybenzoyl chloride.[13]
-
Temperature: While many acylations proceed well at 0°C to room temperature, the 2-amino group on the electron-rich thiophene ring may be a weaker nucleophile than expected.[4] Gentle heating (e.g., to 40-60°C) can sometimes improve yields for less reactive partners.[4]
-
Question 2: I am using 2-methoxybenzoic acid with a coupling agent (EDC/HOBt) and still getting a low yield. What should I try?
Answer:
When using a coupling agent, the reaction proceeds via an activated carboxylic acid intermediate. Low yields in this scenario often point to inefficient activation or the inherent reactivity of the coupling partners.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Coupling Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly moisture-sensitive. HOBt (Hydroxybenzotriazole) can also degrade. | Use fresh, high-purity EDC and HOBt from a newly opened bottle.[5] Store reagents under dry, inert conditions. |
| Suboptimal pH | The coupling reaction requires the amine to be in its free-base form to be nucleophilic. The reaction should be run at a slightly basic pH (7-9). | Add a non-nucleophilic base like DIEA (1.5-2.5 equivalents) to the reaction mixture.[5] This is especially important if your amine is a hydrochloride salt. |
| Poor Activation of Carboxylic Acid | The O-acylisourea intermediate formed from EDC and the carboxylic acid can be unstable and rearrange to an inactive N-acylurea byproduct. | The addition of HOBt or Oxyma is crucial as it traps the active intermediate as a more stable ester, which is less prone to side reactions and racemization.[5] |
| Low Nucleophilicity of Amine | 2-aminothiophenes can be less nucleophilic than simple alkylamines. Standard EDC/HOBt conditions may not be sufficient for sluggish couplings. | Switch to a more potent coupling reagent. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is known for its high efficiency, especially with sterically hindered or less reactive substrates.[5][14] |
Experimental Protocol: High-Efficiency Amide Coupling with HATU
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-methoxybenzoic acid (1.0 eq.), Ethyl 2-aminothiophene-3-carboxylate (1.0 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIEA (2.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup by diluting with an organic solvent (e.g., Ethyl Acetate) and washing sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product.
Troubleshooting Impurities and Side Reactions
Question 3: My reaction works, but my final product is impure. What are the likely side products and how can I avoid them?
Answer:
The formation of impurities is a common problem. Identifying the likely structure of the impurity is the first step to mitigating its formation.
-
Unreacted Starting Materials: This is the most common "impurity".
-
Cause: Incomplete reaction due to insufficient time, low temperature, or poor reactivity.[5]
-
Solution: Allow the reaction to run longer, consider gentle heating, and monitor by TLC until the limiting reagent is consumed. Using a slight excess (1.1-1.2 equivalents) of one of the starting materials can help drive the reaction to completion.[5]
-
-
2-Methoxybenzoic Acid:
-
Cause: This impurity arises from the hydrolysis of the 2-methoxybenzoyl chloride starting material by trace amounts of water in the solvent or on the glassware.[7][13]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents from a sealed bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[13]
-
-
Diacylated Product:
-
Cause: It is possible for the initially formed amide N-H to be deprotonated and react with a second molecule of the acyl chloride, especially if a strong base or a large excess of the acylating agent is used.
-
Solution: Add the 2-methoxybenzoyl chloride solution slowly and controllably to the amine solution, preferably at 0°C.[13] This keeps the instantaneous concentration of the acyl chloride low. Avoid using an unnecessarily large excess of the acyl chloride or a very strong base.
-
Troubleshooting Purification
Question 4: My crude product looks fine, but I'm having difficulty purifying it by silica gel chromatography. What can I do?
Answer:
Purification of thiophene derivatives can sometimes be challenging.[15] Here are some common issues and solutions:
-
Issue: Product Streaking or Decomposing on the Column.
-
Cause: Thiophene rings, particularly when functionalized, can be sensitive to the acidic nature of standard silica gel.[15] The amide product might be partially hydrolyzing back to the starting materials during chromatography.
-
Solution 1: Deactivate the Silica Gel. Neutralize the silica gel by preparing your column slurry in the eluent containing 1-2% of a base like triethylamine.[15] This will prevent the degradation of your acid-sensitive compound.
-
Solution 2: Switch the Stationary Phase. Consider using a different stationary phase, such as neutral alumina, which is less acidic and may be more suitable for your compound.[15]
-
-
Issue: Poor Separation from Starting Materials or Byproducts.
-
Cause: The polarity of your product may be very similar to that of an impurity or unreacted starting material.[5]
-
Solution 1: Optimize the Solvent System. Systematically screen different solvent systems using TLC.[15] Try combinations of non-polar solvents (hexane, heptane) with more polar solvents (ethyl acetate, dichloromethane, ether) to find a system that gives the best separation (target Rf of 0.2-0.4 for the product).[15]
-
Solution 2: Use a Shallow Gradient. If using gradient elution, make the gradient very shallow. A slow, gradual increase in polarity often provides better resolution between closely-eluting compounds.[15]
-
Question 5: My purified product is a persistent oil. How can I induce crystallization?
Answer:
Obtaining a solid is often desirable for ease of handling and final purity. If your product is an oil, you can attempt the following:
-
Two-Solvent Recrystallization:
-
Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a "poor" solvent in which the compound is insoluble (e.g., hexane or heptane) dropwise until the solution becomes persistently turbid.
-
Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, and finally in the refrigerator or freezer.
-
-
Seeding: If you have even a tiny crystal of pure product from a previous batch, add it to the turbid solution to act as a nucleation point for crystal growth.[15]
-
Trituration: Add a poor solvent (like hexane) to your oil and vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This can sometimes induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction? A1: Reported yields for similar N-acylations of aminothiophenes can vary widely (from moderate to high, ~70-85%) depending on the specific substrates and conditions used.[11] A well-optimized procedure should target yields above 75%.
Q2: Can I use microwave irradiation to speed up the reaction? A2: Yes, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for sluggish amide couplings.[4] However, you must carefully optimize the temperature and irradiation time to avoid decomposition of the starting materials or product.
Q3: My Ethyl 2-aminothiophene-3-carboxylate starting material is a dark oil, is it still usable? A3: The pure compound should be a solid with a melting point around 42°C. If it is a dark oil, it is likely impure. It is highly recommended to purify it before use, for example, by column chromatography or recrystallization, to ensure a clean reaction and reproducible results.
Q4: Is it better to make the acyl chloride fresh from 2-methoxybenzoic acid? A4: Yes, for best results, generating the 2-methoxybenzoyl chloride fresh from 2-methoxybenzoic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride immediately before use is an excellent strategy.[16][17] This avoids issues with the degradation of commercially available acyl chloride during storage.
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International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]
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Otto Chemie Pvt Ltd. (n.d.). 2-Methoxybenzoyl chloride, 97%. Retrieved from [Link]
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MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Retrieved from [Link]
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PubMed. (n.d.). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved from [Link]
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Monash University. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Retrieved from [Link]
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Comparative Efficacy of a Novel Thiophene Derivative Against Standard Tubulin-Targeting Agents: A Researcher's Guide
In the landscape of anticancer drug discovery, the microtubule network remains a pivotal target. Its dynamic instability is fundamental to cell division, motility, and intracellular transport, making it a validated and highly druggable vulnerability in proliferating cancer cells. This guide provides a comprehensive comparative analysis of a novel investigational compound, Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate, against established standard-of-care tubulin inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its potential as a next-generation antimitotic agent.
Introduction to Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a synthetic small molecule featuring a thiophene carboxylate scaffold. While extensive characterization is ongoing, preliminary structural analyses and data from analogous thiophene-based compounds suggest its potential mechanism of action involves the disruption of microtubule dynamics. Thiophene derivatives have garnered significant interest for their diverse biological activities, and this particular compound's structural motifs hint at a possible interaction with tubulin, the fundamental protein subunit of microtubules.
The Gold Standards: A Review of Reference Tubulin Inhibitors
A meaningful evaluation of any novel compound necessitates benchmarking against well-characterized agents. For this guide, we have selected a panel of standard reference inhibitors that represent distinct classes of tubulin-targeting drugs, each with a unique mechanism of action.
-
Colchicine: A natural product that binds to the β-subunit of tubulin, preventing its polymerization into microtubules.[1][2][3][4][5] This leads to mitotic arrest and apoptosis.[1][2] Colchicine's binding site is a common target for many small molecule inhibitors.[6]
-
Vincristine: A vinca alkaloid that also inhibits microtubule polymerization by binding to β-tubulin, but at a distinct site from colchicine (the vinca domain).[7][8][9][10] Its action leads to the dissolution of the mitotic spindle, cell cycle arrest in metaphase, and subsequent cell death.[7][8]
-
Paclitaxel (Taxol®): In contrast to the aforementioned inhibitors, paclitaxel is a microtubule-stabilizing agent.[11][12][13][14][15] It binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly and preventing depolymerization.[12][13] This aberrant stabilization also leads to mitotic arrest and apoptosis.[12][15]
-
Combretastatin A4: A potent inhibitor of tubulin polymerization that binds to the colchicine-binding site.[6][16][17][18] It is particularly noted for its vascular-disrupting activity in tumors.[16][19]
Experimental Design for Comparative Efficacy Assessment
To rigorously assess the comparative efficacy of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate, a multi-pronged experimental approach is essential. The following workflow provides a logical progression from in vitro biochemical assays to cell-based functional assays.
Caption: Experimental workflow for comparative efficacy analysis.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the inhibitory effect of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate on tubulin polymerization and compare it to standard inhibitors.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Prepare stock solutions of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate and reference inhibitors (Colchicine, Vincristine, Paclitaxel, Combretastatin A4) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of various concentrations of the test compound or reference inhibitors.
-
Add 95 µL of the tubulin solution to each well.
-
Incubate the plate at 37°C in a temperature-controlled spectrophotometer.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance change over time for each concentration.
-
Determine the initial rate of polymerization for each concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) using non-linear regression analysis.
-
Comparative Efficacy Data
The following table summarizes hypothetical but plausible data from the described in vitro and cell-based assays, providing a direct comparison of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate with the standard reference inhibitors.
| Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative GI50 (µM) - HeLa Cells | Antiproliferative GI50 (µM) - MCF-7 Cells |
| Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate | 2.1 | 0.05 | 0.08 |
| Colchicine | 1.8 | 0.03 | 0.04 |
| Vincristine | 0.9 | 0.005 | 0.008 |
| Paclitaxel | N/A (Promotes Polymerization) | 0.002 | 0.004 |
| Combretastatin A4 | 0.5 | 0.001 | 0.002 |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
Mechanistic Insights: Signaling Pathway and Point of Intervention
The primary mechanism of action for tubulin inhibitors is the disruption of the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division.
Caption: Mechanism of action of tubulin-targeting agents.
Discussion and Future Directions
The hypothetical data presented suggest that Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a potent inhibitor of tubulin polymerization with significant antiproliferative activity against cancer cell lines. While its in vitro tubulin polymerization IC50 appears slightly higher than that of the reference inhibitors, its cellular potency is noteworthy. This could be attributed to favorable cell permeability and metabolic stability.
Further investigations are warranted to fully elucidate the therapeutic potential of this compound. These include:
-
Competitive binding assays: To determine if the compound binds to the colchicine, vinca, or a novel site on tubulin.
-
In vivo efficacy studies: To evaluate its antitumor activity in animal models.
-
Pharmacokinetic and toxicity profiling: To assess its drug-like properties and safety profile.
The promising preliminary profile of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate underscores the continued importance of exploring novel chemical scaffolds for the development of effective and safer cancer therapeutics.
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Validation of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate target binding via surface plasmon resonance (SPR)
In the landscape of modern drug discovery, identifying a "hit" compound is only the beginning. The subsequent, critical step is target validation: confirming that the molecule physically interacts with its intended biological target. This validation is the bedrock upon which successful drug development programs are built, ensuring that downstream efforts are directed at a viable mechanism of action.[1][2]
This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) for validating the binding of a novel small molecule, Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate (herein referred to as EMTC), to its putative protein target. We will explore the causality behind experimental choices in SPR, present a detailed protocol, and compare its performance against alternative biophysical techniques.
The Foundational Technology: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[3][4][5] The core principle involves detecting changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized.[4][5] When a binding partner (the analyte) in a solution flows over this surface, their interaction causes a change in mass, which alters the refractive index. This change is measured in real-time and plotted as Response Units (RU) versus time, generating a sensorgram.[6] This powerful technique provides not just confirmation of binding but also detailed kinetic data, including association (k_a_) and dissociation (k_d_) rates, which are crucial for lead optimization.[4]
A Practical Guide: Validating EMTC-Target X Binding via SPR
Let's consider a practical scenario: EMTC has been identified as a potential inhibitor of a key protein, "Target X," in a disease pathway. To validate this, we will use SPR to confirm direct binding and characterize the interaction kinetics.
Experimental Design: The "Why" Behind the "How"
A successful SPR experiment hinges on careful planning.[7] The orientation of the experiment—which molecule to immobilize (ligand) and which to keep in solution (analyte)—is a critical first decision.
-
Decision: For a small molecule like EMTC interacting with a larger protein (Target X), the protein is almost always immobilized as the ligand.[3][8][9]
-
Causality: The SPR signal is proportional to the change in mass on the sensor surface.[10] Immobilizing the much larger protein and flowing the small molecule over it generates a more robust and detectable signal. Reversing this would lead to a minuscule signal, likely indistinguishable from noise.
Detailed Experimental Protocol for EMTC-Target X Interaction
This protocol outlines the standard steps for an SPR experiment using the widely adopted amine coupling method for protein immobilization.[11]
1. Pre-Experiment Preparation:
-
Protein Quality Control: Ensure Target X is highly pure (>95%) and monomeric. Aggregates can cause anomalous binding data.
-
Buffer Preparation: Use a well-degassed running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and surfactant P20). The surfactant is crucial for minimizing non-specific binding of the small molecule to the sensor surface.[12][13]
-
EMTC Preparation: Prepare a high-concentration stock of EMTC in 100% DMSO. Subsequent dilutions into the running buffer should ensure the final DMSO concentration is matched across all samples and is typically kept below 5% to avoid affecting the interaction.[9]
2. Protein Immobilization via Amine Coupling: This procedure creates a covalent bond between the protein and the sensor chip surface.[14]
-
Chip: A carboxymethylated dextran sensor chip (e.g., CM5) is a common choice for protein immobilization.[13]
-
Step 1: Surface Activation: Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) to activate the carboxyl groups on the sensor surface.[11][14] This creates highly reactive esters.
-
Step 2: Ligand Injection: Inject a solution of Target X (typically 20-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to promote electrostatic pre-concentration on the surface before covalent linkage.[2]
-
Step 3: Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench any unreacted NHS-esters, preventing further reactions and minimizing non-specific binding.[11][14]
-
Self-Validation: A reference flow cell should be prepared in parallel, going through the activation and deactivation steps without protein injection. This allows for the subtraction of any non-specific binding or bulk refractive index effects from the data.[15]
3. Interaction Analysis:
-
Analyte Injection: Inject a series of increasing concentrations of EMTC (e.g., 0.1x to 10x the expected dissociation constant, K_D_) over both the active (Target X) and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Phases of the Sensorgram:
-
Association: As EMTC flows over the surface, its binding to Target X is observed as an increasing RU signal.
-
Steady-State: If the injection time is sufficient, the curve will plateau, indicating that the system has reached equilibrium.
-
Dissociation: The flow is switched back to running buffer, and the dissociation of EMTC from Target X is observed as a decreasing RU signal.[16]
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound EMTC without denaturing the immobilized Target X.[7]
Visualizing the SPR Workflow
Data Analysis and Interpretation
The raw sensorgram data is processed by subtracting the signal from the reference channel. The resulting curves are then globally fitted to a binding model (e.g., 1:1 Langmuir binding) using specialized software to determine the kinetic and affinity constants.[17]
Table 1: Hypothetical Kinetic and Affinity Data for EMTC-Target X Interaction
| Analyte Concentration | Association Rate (k_a_) (1/Ms) | Dissociation Rate (k_d_) (1/s) | Affinity (K_D_) (nM) |
| 50 nM | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| 100 nM | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| 200 nM | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| 400 nM | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| 800 nM | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
The consistency of the calculated constants across multiple concentrations serves as a self-validating check on the quality of the data.
Comparative Analysis: SPR vs. Alternative Methodologies
While SPR is a powerful tool, it is not the only method for target validation. The choice of technique depends on the specific experimental question, sample availability, and desired throughput.[2][18]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[19] It is considered the gold standard for determining the thermodynamics of an interaction, providing a complete thermodynamic profile (ΔH, ΔS, K_D_, stoichiometry) in a single experiment.[1][19][20]
-
Expert Insight: ITC is unparalleled for understanding the driving forces behind an interaction (enthalpy vs. entropy). However, it typically consumes significantly more protein and compound than SPR and is lower in throughput, making it less suitable for initial screening but excellent for in-depth characterization of lead candidates.[20][21]
MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, a property known as thermophoresis.[22][23] This movement changes when a ligand binds to the target molecule.[24]
-
Expert Insight: MST is an immobilization-free technique, measuring interactions directly in solution, which can be a significant advantage as it avoids potential artifacts from surface tethering.[22][25] It requires very low sample volumes and can be used in complex biological liquids.[26] However, it typically requires one binding partner to be fluorescently labeled, though label-free options using intrinsic tryptophan fluorescence are available.[25]
Bio-Layer Interferometry (BLI)
BLI is another optical, label-free technique similar to SPR, but it uses light interference to measure changes in the thickness of the biomolecular layer on a sensor tip.[27] The "dip-and-read" format of BLI avoids complex microfluidics, making it well-suited for high-throughput screening and use with unpurified samples.[28][29]
-
Expert Insight: BLI offers higher throughput and is less prone to clogging than SPR.[28] However, SPR's continuous flow system generally provides higher quality kinetic data, especially for interactions with fast dissociation rates.[28][30] Therefore, BLI is often preferred for initial screening, while SPR is chosen for precise kinetic characterization.[27]
Table 2: Comparison of Target Binding Validation Technologies
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) | Bio-Layer Interferometry (BLI) |
| Principle | Refractive Index Change[5] | Heat Change[19] | Thermophoretic Movement[23] | Light Interference[27] |
| Information | Kinetics (k_a_, k_d_), Affinity (K_D_) | Thermodynamics (ΔH, ΔS), Affinity (K_D_), Stoichiometry (n)[31] | Affinity (K_D_) | Kinetics (k_a_, k_d_), Affinity (K_D_) |
| Immobilization | Required (Ligand on surface) | Not Required (in solution) | Not Required (in solution)[22] | Required (Ligand on tip) |
| Labeling | Label-free | Label-free | Label often required[25] | Label-free |
| Sample Consumption | Low-Moderate | High | Very Low[26] | Low |
| Throughput | Moderate-High | Low | High | High[18][27] |
| Key Advantage | High-quality kinetic data | Gold standard for thermodynamics[31] | Works in complex media, low sample use | High throughput, crude sample compatibility[28] |
| Key Limitation | Potential surface artifacts | High sample consumption | Often requires labeling | Lower kinetic resolution than SPR[27] |
Decision Framework for Technology Selection
Conclusion
Validating that a small molecule like Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate directly binds its intended protein target is a non-negotiable step in early-stage drug discovery. Surface Plasmon Resonance provides a robust, real-time, and label-free method to not only confirm this interaction but also to derive high-quality kinetic data that is invaluable for structure-activity relationship (SAR) studies.[31] While powerful, SPR is part of a broader toolkit of biophysical methods. An objective assessment of the experimental goals against the strengths and limitations of alternatives like ITC, MST, and BLI will ensure the selection of the most appropriate technology, ultimately leading to more confident and efficient drug development.
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PMC. (n.d.). A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. Retrieved from [Link]
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